![molecular formula C28H27ClN4O4 B2876572 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1189472-48-7](/img/no-structure.png)
2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While I don’t have specific information on how this compound would be synthesized, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The chlorobenzyl group, for example, could potentially be introduced through a nucleophilic aromatic substitution reaction .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar structures can undergo a variety of chemical reactions. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have synthesized compounds related to quinazolinones, evaluating their antimicrobial activities. For instance, Patel et al. (2011) prepared 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and found that some compounds showed good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011). Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, screening them against various bacterial and fungal strains, indicating their potential as antimicrobial compounds (Desai, Shihora, & Moradia, 2007).
Anti-Inflammatory and Analgesic Activities
Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one displayed potent analgesic and anti-inflammatory activities, suggesting their potential in treating related conditions (Alagarsamy et al., 2015).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of quinazolinone derivatives, exploring their potential applications through chemical properties. For example, Hikawa et al. (2012) developed a novel method for the synthesis of 4-phenylquinazolinones, showcasing the versatility of these compounds in chemical synthesis (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with ethyl 2-aminobenzoate to form 2-(2-chlorobenzylideneamino)benzoic acid. This intermediate is then reacted with 2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid to form the key intermediate, 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl 2-aminobenzoate", "2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid", "isopropylamine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with ethyl 2-aminobenzoate in the presence of acetic anhydride and triethylamine in N,N-dimethylformamide to form 2-(2-chlorobenzylideneamino)benzoic acid.", "Step 2: Reaction of 2-(2-chlorobenzylideneamino)benzoic acid with 2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid in the presence of isopropylamine and triethylamine in dichloromethane to form the key intermediate, 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 3: Purification of the key intermediate by recrystallization from diethyl ether.", "Step 4: Conversion of the key intermediate to the final compound by treatment with sodium hydroxide in water followed by acidification with hydrochloric acid and isolation of the product by filtration and washing with water and sodium chloride." ] } | |
CAS-Nummer |
1189472-48-7 |
Molekularformel |
C28H27ClN4O4 |
Molekulargewicht |
519 |
IUPAC-Name |
2-[4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-11-13-21(14-12-19)33-27(36)22-8-4-6-10-24(22)32(28(33)37)17-26(35)30-16-20-7-3-5-9-23(20)29/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34) |
InChI-Schlüssel |
XJSHINTWYWDBCX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



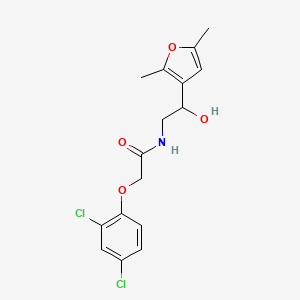

![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)
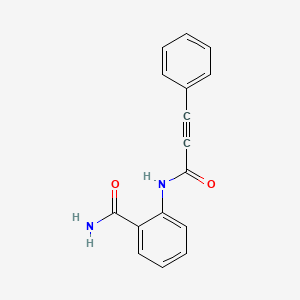

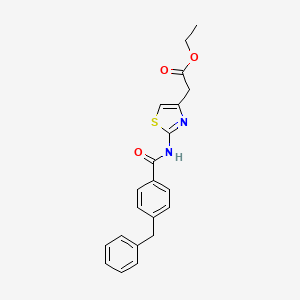
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)
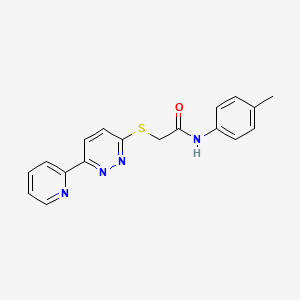
![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)
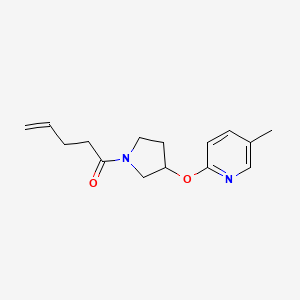
![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)